N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S3/c1-21-12-5-3-2-4-11(12)17-14(19)13(18)16-8-15(20)9-22-6-7-23-10-15/h2-5,20H,6-10H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFXMGKGOQLUFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CSCCSC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the formation of the dithiepan ring, followed by the introduction of the hydroxy group. The phenyl group with the methylsulfanyl substituent is then attached through a series of coupling reactions. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using amide coupling reagents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The hydroxy group in the dithiepan ring can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The dithiepan ring can be reduced to form simpler sulfur-containing compounds.
Substitution: The phenyl group with the methylsulfanyl substituent can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include simpler sulfur-containing compounds.
- Substitution products vary depending on the electrophile used.
Scientific Research Applications
N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The dithiepan ring provides structural stability, allowing the compound to fit into binding sites with high affinity.
Comparison with Similar Compounds
Analysis :
- The hydroxymethyl and methylsulfanyl groups provide dual hydrogen-bond donor/acceptor and hydrophobic interactions, contrasting with the nitro or benzothiadiazole moieties in analogs.
Physicochemical Properties
- Solubility : The hydroxymethyl group may improve aqueous solubility relative to purely aromatic analogs (e.g., benzothiadiazole derivatives). However, the methylsulfanyl phenyl group likely reduces polarity compared to hydroxyl-substituted compounds .
- Stability : The 1,4-dithiepan ring’s sulfur atoms could predispose the compound to oxidation, unlike the more stable benzodioxin or benzothiadiazole systems .
Hydrogen Bonding and Crystal Packing
highlights that methylsulfanylphenyl ethanediamide analogs exhibit intramolecular N-H···N/S interactions and intermolecular C-H···O contacts, stabilizing crystal lattices. For the target compound, similar N-H···S/O interactions are probable due to the hydroxymethyl and ethanediamide groups, though its dithiepan ring might introduce unique packing motifs (e.g., sulfur-sulfur interactions) .
Biological Activity
N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 343.46 g/mol. Its structural components include a dithiepan ring, an amide functional group, and a methylsulfanyl-substituted phenyl moiety. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₃O₂S₂ |
| Molecular Weight | 343.46 g/mol |
| CAS Number | 2415462-71-2 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group on the dithiepan ring may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation or apoptosis.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for various physiological functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest this compound may be effective against certain bacterial strains due to its unique structure that disrupts bacterial cell wall synthesis.
Anticancer Potential
Recent investigations into the anticancer properties of related compounds reveal promising results. The compound's ability to induce apoptosis in cancer cells has been observed in vitro, possibly through the activation of caspase pathways.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- Objective: To evaluate the antimicrobial activity against Escherichia coli and Staphylococcus aureus.
- Findings: The compound demonstrated significant inhibition zones compared to control groups, indicating strong antibacterial properties.
-
Investigation into Anticancer Effects :
- Objective: To assess the cytotoxic effects on human cancer cell lines (e.g., HeLa cells).
- Results: A dose-dependent increase in cell death was noted, with IC50 values suggesting effective potency at lower concentrations.
-
Mechanistic Studies :
- Objective: To elucidate the mechanism behind its biological effects.
- Outcomes: Western blot analysis indicated increased levels of pro-apoptotic proteins in treated cells, supporting the hypothesis of apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
